1,8-Dicyanonaphthalene
Overview
Description
1,8-Dicyanonaphthalene is an organic compound with the molecular formula C12H6N2. It is a derivative of naphthalene, where two cyano groups are attached at the 1 and 8 positions of the naphthalene ring. This compound is of significant interest in various fields of chemistry due to its unique structural and electronic properties.
Preparation Methods
1,8-Dicyanonaphthalene can be synthesized through several methods. One common synthetic route involves the Sandmeyer reaction, where 1,8-diaminonaphthalene is converted to its corresponding diazonium salt, which is then reacted with copper cyanide to yield this compound . The reaction conditions typically involve the use of N,N-dimethylformamide as a solvent and temperatures around 60°C.
Industrial production methods often involve large-scale nitration reactions, where 1,8-disubstituted naphthalene is treated with metal nitrates in an organic solvent under controlled temperatures . This method is advantageous due to its high yield and purity, making it suitable for industrial applications.
Chemical Reactions Analysis
1,8-Dicyanonaphthalene undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: It participates in nucleophilic substitution reactions, where the cyano groups can be replaced by other nucleophiles.
Photochemical Reactions: This compound can undergo photochemical reactions with alkenes, leading to the formation of cyclobutene-fused derivatives.
Common reagents used in these reactions include lithium aluminum hydride for reductions, and various nucleophiles like enolate ions and thiolate ions for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,8-Dicyanonaphthalene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,8-dicyanonaphthalene exerts its effects is primarily through its ability to participate in electron transfer reactions. The cyano groups in the compound are electron-withdrawing, which makes the naphthalene ring more susceptible to nucleophilic attack. This property is exploited in various synthetic applications, where the compound acts as an intermediate in the formation of more complex molecules .
Comparison with Similar Compounds
1,8-Dicyanonaphthalene can be compared with other dicyanonaphthalene isomers such as 1,2-, 1,3-, and 1,4-dicyanonaphthalene. While all these compounds share the cyano functional groups, their positions on the naphthalene ring significantly affect their chemical reactivity and applications . For instance, this compound is unique in its ability to form stable anion radicals, which is not as pronounced in other isomers .
Similar compounds include:
- 1,2-Dicyanonaphthalene
- 1,3-Dicyanonaphthalene
- 1,4-Dicyanonaphthalene
- 2,3-Dicyanonaphthalene
- 2,6-Dicyanonaphthalene
- 2,7-Dicyanonaphthalene
Each of these compounds has distinct properties and applications, making this compound a unique and valuable compound in the field of organic chemistry.
Properties
IUPAC Name |
naphthalene-1,8-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2/c13-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBENBKUMYAUPFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C#N)C(=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465728 | |
Record name | 1,8-Dicyanonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5690-48-2 | |
Record name | 1,8-Naphthalenedicarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5690-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,8-Dicyanonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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